N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide
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Overview
Description
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a carbamothioyl group attached to a 2-chloro-5-nitrophenyl ring, which is further connected to a 4-fluorobenzamide moiety. The unique structural features of this compound make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 2-chloro-5-nitroaniline with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-fluoroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation for reduction reactions. For substitution reactions, nucleophiles such as amines and thiols are commonly employed. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain cancer cell pathways.
Industry: The compound is explored for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]acetamide
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-ethoxybenzamide
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-fluorobenzamide
Uniqueness
Compared to similar compounds, N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide exhibits unique properties due to the presence of the 4-fluorobenzamide moiety. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent inhibitor in certain biological assays. Additionally, the compound’s stability and solubility profile make it a favorable candidate for further development in various applications .
Properties
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O3S/c15-11-6-5-10(19(21)22)7-12(11)17-14(23)18-13(20)8-1-3-9(16)4-2-8/h1-7H,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJUVNUEMKNEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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